molecular formula C7H6BClO4 B1592882 2-Borono-5-chlorobenzoic acid CAS No. 850568-07-9

2-Borono-5-chlorobenzoic acid

Cat. No.: B1592882
CAS No.: 850568-07-9
M. Wt: 200.38 g/mol
InChI Key: RENDEFHQQIYNJL-UHFFFAOYSA-N
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Description

2-Borono-5-chlorobenzoic acid is an organic compound with the molecular formula C7H6BClO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a boronic acid group and a chlorine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Borono-5-chlorobenzoic acid typically involves the following steps:

    Bromination: The starting material, 2-chlorobenzoic acid, undergoes bromination to form 2-bromo-5-chlorobenzoic acid.

    Lithiation and Borylation: The brominated compound is then subjected to lithiation using a strong base such as n-butyllithium, followed by borylation with a boron-containing reagent like trimethyl borate to introduce the boronic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Controlled Bromination: Ensuring selective bromination at the desired position.

    Efficient Lithiation and Borylation: Using optimized reagents and conditions to maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Borono-5-chlorobenzoic acid can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Electrophilic Substitution: The chlorine atom can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Suzuki-Miyaura Coupling: The major product is a biaryl compound.

    Electrophilic Substitution: Depending on the reagent, products like nitro or sulfonic acid derivatives are formed.

Scientific Research Applications

2-Borono-5-chlorobenzoic acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Material Science: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Borono-5-chlorobenzoic acid in various reactions involves:

    Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

    Electrophilic Substitution: The chlorine atom activates the benzene ring towards electrophilic attack, facilitating the substitution reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorobenzoic acid
  • 2-Chloro-5-bromobenzoic acid
  • 2-Iodo-5-chlorobenzoic acid

Uniqueness

2-Borono-5-chlorobenzoic acid is unique due to the presence of both a boronic acid group and a chlorine atom on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-borono-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENDEFHQQIYNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629641
Record name 2-Borono-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-07-9
Record name Benzoic acid, 2-borono-5-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Borono-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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